molecular formula C10H10O5 B14081054 Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate CAS No. 64400-53-9

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

Cat. No.: B14081054
CAS No.: 64400-53-9
M. Wt: 210.18 g/mol
InChI Key: QGZOCMQCOZSUOC-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H10O5. It is a derivative of benzoic acid and is characterized by the presence of formyl, hydroxyl, and methyl ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate typically involves the esterification of 3-formyl-4,6-dihydroxy-2-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-carboxy-4,6-dihydroxy-2-methylbenzoic acid.

    Reduction: 3-hydroxymethyl-4,6-dihydroxy-2-methylbenzoate.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity. The methyl ester group can undergo hydrolysis, releasing the corresponding acid and methanol.

Comparison with Similar Compounds

Similar Compounds

    3-formyl-2,4-dihydroxy-6-methylbenzoic acid: Similar structure but lacks the ester group.

    Methyl 3-formyl-4-hydroxybenzoate: Similar structure but lacks one hydroxyl group.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but has an additional methyl group.

Uniqueness

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

64400-53-9

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3

InChI Key

QGZOCMQCOZSUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O

Origin of Product

United States

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